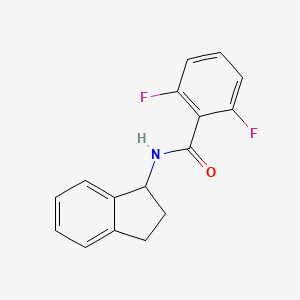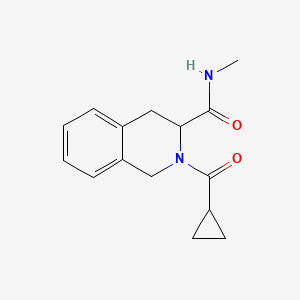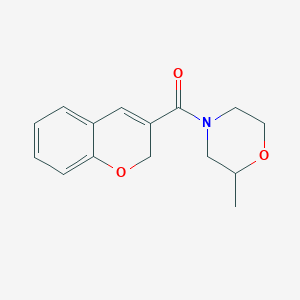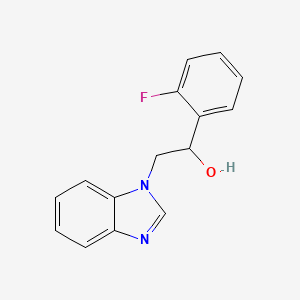
2-(1-Benzimidazolyl)-1-(2-fluorophenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Benzimidazolyl)-1-(2-fluorophenyl)ethanol is an organic compound that features a benzimidazole ring attached to a fluorophenyl group via an ethanol linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzimidazolyl)-1-(2-fluorophenyl)ethanol typically involves the following steps:
Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.
Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.
Linking via Ethanol: The final step involves the formation of the ethanol linker, which can be achieved through a Grignard reaction or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Benzimidazolyl)-1-(2-fluorophenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form a ketone or carboxylic acid.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Formation of 2-(1-Benzimidazolyl)-1-(2-fluorophenyl)acetone or 2-(1-Benzimidazolyl)-1-(2-fluorophenyl)acetic acid.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Aplicaciones Científicas De Investigación
2-(1-Benzimidazolyl)-1-(2-fluorophenyl)ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(1-Benzimidazolyl)-1-(2-fluorophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can bind to active sites, while the fluorophenyl group can enhance binding affinity and specificity. This interaction can modulate biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(1-Benzimidazolyl)-1-phenylethanol: Lacks the fluorine atom, which may affect its binding properties and biological activity.
2-(1-Benzimidazolyl)-1-(4-fluorophenyl)ethanol: The fluorine atom is positioned differently, which can influence its chemical reactivity and interactions.
Uniqueness
2-(1-Benzimidazolyl)-1-(2-fluorophenyl)ethanol is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can significantly impact its chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Propiedades
IUPAC Name |
2-(benzimidazol-1-yl)-1-(2-fluorophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O/c16-12-6-2-1-5-11(12)15(19)9-18-10-17-13-7-3-4-8-14(13)18/h1-8,10,15,19H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMFTUGSUUZVPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CN2C=NC3=CC=CC=C32)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
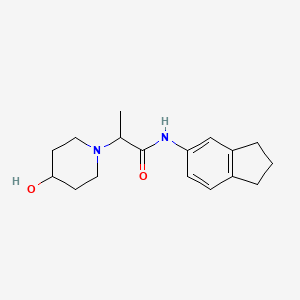
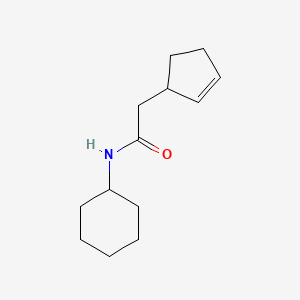
![N-[4-(2-oxopyrrolidin-1-yl)phenyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7488288.png)
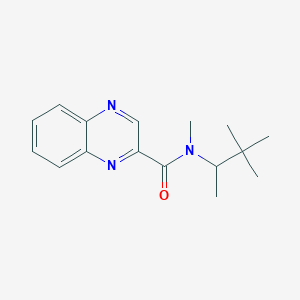
![[1-(3-acetylanilino)-1-oxopropan-2-yl] (E)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enoate](/img/structure/B7488299.png)
![N-(2-bromophenyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7488308.png)
![[2-(4-Methylphenyl)pyrrolidin-1-yl]-(5-methylpyrazin-2-yl)methanone](/img/structure/B7488316.png)
![2-[2-(Azetidin-1-yl)-2-oxoethyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione](/img/structure/B7488327.png)
![2-[6-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-[1-(4-fluorophenyl)ethyl]acetamide](/img/structure/B7488339.png)
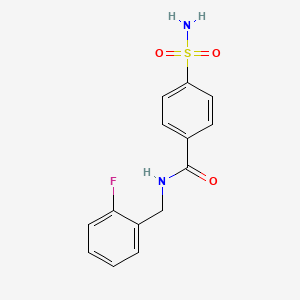
![N-[3-(2-oxopyrrolidin-1-yl)phenyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7488366.png)
